

# HPLC method for purity analysis of 2,2',4-Trihydroxy-5'-methylchalcone

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## Compound of Interest

Compound Name: 2,2',4-Trihydroxy-5'-methylchalcone

Cat. No.: B1239176

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An HPLC method for the purity analysis of **2,2',4-Trihydroxy-5'-methylchalcone** has been developed to ensure the quality and consistency of this compound for research and drug development purposes. This application note provides a detailed protocol for the determination of purity, including chromatographic conditions, sample preparation, and data analysis.

## Application Note

### Introduction

**2,2',4-Trihydroxy-5'-methylchalcone** is a member of the chalcone family, which are precursors to flavonoids and are known for their various biological activities. Accurate determination of the purity of this compound is crucial for its use in scientific research and pharmaceutical development. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **2,2',4-Trihydroxy-5'-methylchalcone**.

### Chromatographic Conditions

A C18 stationary phase is utilized with a gradient elution of acetonitrile and water acidified with phosphoric acid to achieve optimal separation of the main compound from potential impurities. [1][2][3] UV detection is performed at a wavelength where chalcones exhibit strong absorbance, ensuring high sensitivity.[4][5]

Table 1: HPLC Instrumentation and Conditions

Parameter	Specification
Instrument	High-Performance Liquid Chromatography (HPLC) System
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Phosphoric Acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detector	UV-Vis Detector
Detection Wavelength	365 nm
Run Time	25 minutes

### Method Validation

The developed HPLC method was validated for its linearity, precision, and accuracy to ensure reliable and reproducible results.

- **Linearity:** The method demonstrated excellent linearity over a concentration range of 5-100 µg/mL with a correlation coefficient ( $R^2$ ) of >0.999.
- **Precision:** The intra-day and inter-day precision were evaluated, and the relative standard deviation (%RSD) was found to be less than 2%, indicating good repeatability.
- **Accuracy:** The accuracy was determined by spike-recovery experiments, with recovery rates between 98% and 102%.

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (T)	$\leq 2.0$	1.1
Theoretical Plates (N)	$\geq 2000$	4500
Resolution (Rs)	$\geq 2.0$ (between analyte and nearest impurity)	3.5

### Conclusion

This HPLC method is simple, rapid, and reliable for the purity analysis of **2,2',4-Trihydroxy-5'-methylchalcone**. The method is suitable for routine quality control in both research and industrial settings.

## Experimental Protocols

### 1. Reagents and Materials

- **2,2',4-Trihydroxy-5'-methylchalcone** reference standard (purity >99.5%)
- Acetonitrile (HPLC grade)
- Phosphoric acid (analytical grade)
- Water (HPLC grade)

### 2. Preparation of Solutions

- Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
- Mobile Phase B: Acetonitrile.
- Standard Solution (50 µg/mL): Accurately weigh 5.0 mg of **2,2',4-Trihydroxy-5'-methylchalcone** reference standard and dissolve it in a 100 mL volumetric flask with methanol.

- Sample Solution (50 µg/mL): Accurately weigh 5.0 mg of the **2,2',4-Trihydroxy-5'-methylchalcone** sample and dissolve it in a 100 mL volumetric flask with methanol.

### 3. HPLC Analysis Procedure

- Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes.
- Inject 10 µL of the blank (methanol) to ensure no interfering peaks are present.
- Inject 10 µL of the standard solution in triplicate to check for system suitability.
- Inject 10 µL of the sample solution.
- After the run is complete, calculate the purity of the sample.

### 4. Calculation of Purity

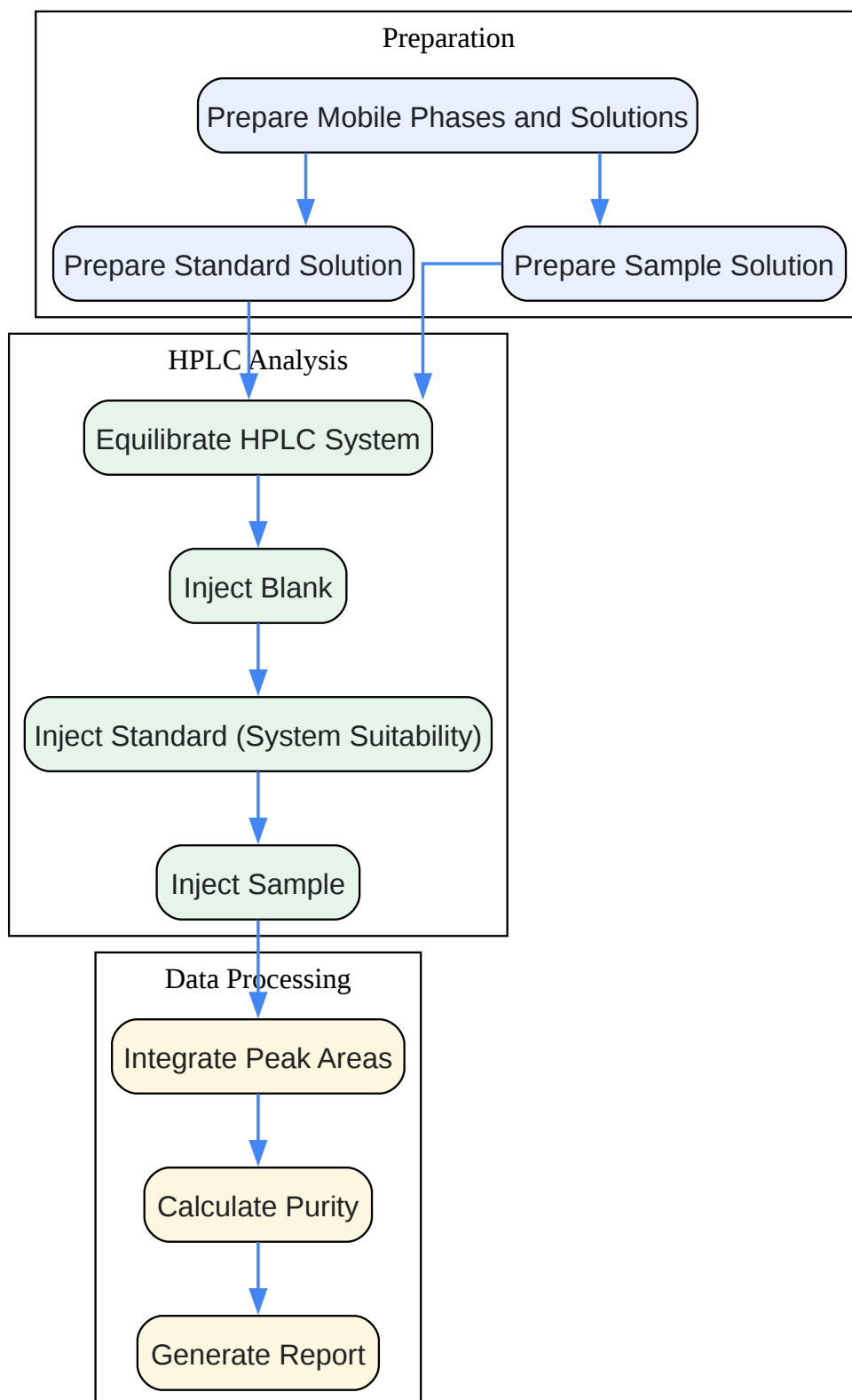
The purity of the sample is calculated using the area normalization method:

$$\text{Purity (\%)} = (\text{Area of the main peak} / \text{Total area of all peaks}) \times 100$$

Table 3: Example Data for Purity Calculation

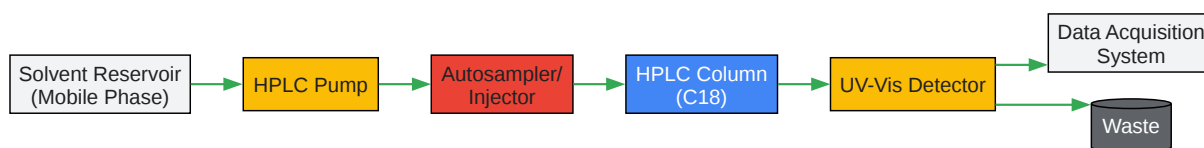
Peak	Retention Time (min)	Area	% Area
Impurity 1	5.8	15000	0.5
Main Peak	12.2	2970000	99.0
Impurity 2	14.5	15000	0.5
Total		3000000	100.0

## Visualizations



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Caption: Experimental workflow for the HPLC purity analysis of **2,2',4-Trihydroxy-5'-methylchalcone**.



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Caption: Logical relationship of the components in the HPLC system.

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